A Technical Guide to 2-(3-Chloro-4-ethoxyphenyl)acetic acid: Properties, Synthesis, and Analysis
A Technical Guide to 2-(3-Chloro-4-ethoxyphenyl)acetic acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Chloro-4-ethoxyphenyl)acetic acid, a halogenated aromatic carboxylic acid with potential applications as a key intermediate in pharmaceutical synthesis. Central to its identity is its molecular weight, which dictates its stoichiometric relationships and is a primary parameter in its analytical characterization. This document details the precise calculation of its molecular weight, outlines its core physicochemical properties, proposes a robust synthetic pathway via Williamson ether synthesis, and describes a multi-technique approach for its structural verification and purity assessment. The guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry and drug discovery, offering both theoretical grounding and practical, field-proven insights into the handling and validation of this compound.
Chemical Identity and Structural Elucidation
2-(3-Chloro-4-ethoxyphenyl)acetic acid belongs to the class of substituted phenylacetic acids. These structures are significant scaffolds in medicinal chemistry, often serving as precursors to more complex active pharmaceutical ingredients (APIs).
The identity of this compound is defined by its molecular structure, which features a phenylacetic acid core substituted with both a chlorine atom and an ethoxy group on the aromatic ring. The substitution pattern (chloro at position 3, ethoxy at position 4) is critical to its chemical reactivity and potential biological activity.
A crucial point of clarification is the distinction between this compound and its precursor, 2-(3-chloro-4-hydroxyphenyl)acetic acid (CAS 33697-81-3).[1] The subject of this guide is the ethylated ether derivative, which possesses distinct physical and chemical properties.
Chemical Structure:
Figure 1: 2D structure of 2-(3-Chloro-4-ethoxyphenyl)acetic acid.
Molecular Weight and Physicochemical Properties
The molecular weight is a fundamental property, essential for reaction stoichiometry, preparation of solutions of known molarity, and interpretation of mass spectrometry data.
Calculation of Molecular Weight
The molecular formula for 2-(3-Chloro-4-ethoxyphenyl)acetic acid is C₁₀H₁₁ClO₃ . The molecular weight (MW) is calculated by summing the atomic weights of its constituent atoms. Using the most common isotopes:
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Carbon (C): 10 atoms × 12.011 u = 120.11 u
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Hydrogen (H): 11 atoms × 1.008 u = 11.088 u
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Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
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Oxygen (O): 3 atoms × 15.999 u = 47.997 u
Average Molecular Weight (MW) = 120.11 + 11.088 + 35.453 + 47.997 = 214.648 g/mol
For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The predicted monoisotopic mass is 214.03967 Da .
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds. The table below summarizes these key parameters.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₁₀H₁₁ClO₃ | Defines the elemental composition. |
| Molecular Weight | 214.65 g/mol | Crucial for all quantitative chemical work. |
| Monoisotopic Mass | 214.03967 Da | Essential for accurate mass spectrometry analysis. |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar phenylacetic acid derivatives.[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate. | The carboxylic acid group provides some polarity, but the substituted benzene ring confers significant nonpolar character. |
| Melting Point | Predicted to be higher than its hydroxy precursor. | Etherification typically reduces hydrogen bonding capability compared to a phenol, but increased molecular weight and altered crystal packing can raise the melting point. |
| pKa | Estimated: 4.0 - 4.5 | The carboxylic acid proton is acidic. This value is critical for designing extraction protocols and understanding physiological behavior. |
Proposed Synthesis and Purification
A reliable method for preparing 2-(3-Chloro-4-ethoxyphenyl)acetic acid is through the ethylation of its phenolic precursor, 2-(3-chloro-4-hydroxyphenyl)acetic acid. The Williamson ether synthesis is the most direct and widely used method for this transformation.[3][4]
Causality of Experimental Design: This Sₙ2 reaction requires converting the weakly acidic phenolic hydroxyl group into a potent nucleophile (a phenoxide). A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenol.[3][5] An ethylating agent, such as ethyl iodide or diethyl sulfate, provides the electrophilic carbon for the phenoxide to attack.[3][6] A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.
Detailed Experimental Protocol (Proposed)
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Deprotonation: In a round-bottom flask, dissolve 2-(3-chloro-4-hydroxyphenyl)acetic acid (1.0 eq) in acetone (10 mL per gram of starting material). Add finely pulverized anhydrous potassium carbonate (2.5 eq).
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Alkylation: Add ethyl iodide (1.5 eq) to the suspension.
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Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KI byproduct) and wash the solid with a small amount of acetone.
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Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted base), water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the purified 2-(3-Chloro-4-ethoxyphenyl)acetic acid.
Synthesis Workflow Diagram
A proposed workflow for the synthesis of the target compound.
Analytical Characterization and Quality Control
A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures scientific integrity.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight.
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Expertise: High-Resolution Mass Spectrometry (HRMS) is superior to standard MS. It provides a highly accurate mass measurement (<5 ppm error), which can confirm the elemental formula (C₁₀H₁₁ClO₃).
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Trustworthiness: A key validation is observing the characteristic isotopic pattern for chlorine. The presence of two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, provides definitive evidence of a single chlorine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the atomic-level blueprint of the molecule.
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¹H NMR: This spectrum will confirm the presence of all proton environments. Expected signals include:
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A triplet and a quartet in the aliphatic region, characteristic of the ethoxy group (-O-CH₂-CH₃).
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A singlet for the methylene protons of the acetic acid group (-CH₂-COOH).
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Signals in the aromatic region (6.8-7.5 ppm) corresponding to the three protons on the substituted benzene ring.
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A broad singlet at high chemical shift (>10 ppm) for the acidic carboxylic acid proton.
-
-
¹³C NMR: This technique validates the carbon backbone, confirming the presence of 10 distinct carbon signals, including those for the carboxylic acid carbonyl, the aromatic ring, the ethoxy group, and the methylene bridge.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying key functional groups.
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Expected Absorptions:
-
A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.
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A strong, sharp absorption around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.
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C-O stretching bands for the ether and carboxylic acid.
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C-H stretching and C=C bending bands for the aromatic ring.
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Analytical Workflow Diagram
A self-validating workflow for compound characterization.
Applications in Research and Drug Development
Substituted phenylacetic acids are valuable building blocks in the synthesis of pharmaceuticals. For example, related phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. Acetic acid moieties are frequently used in drug design to serve as handles for salt formation, improve solubility, or interact with biological targets.
While specific applications for 2-(3-Chloro-4-ethoxyphenyl)acetic acid are not extensively documented in public literature, its structure makes it a prime candidate for use as an intermediate in:
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Lead Optimization: As a fragment or intermediate in the synthesis of more complex molecules targeting kinases, proteases, or other enzyme classes.
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Prodrug Development: The carboxylic acid group can be esterified to create prodrugs with modified pharmacokinetic profiles.
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Agrochemicals: Phenylacetic acid derivatives are also used in the development of herbicides and plant growth regulators.[2]
The specific combination of chloro and ethoxy substituents provides a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune a molecule's binding affinity and metabolic stability.
Conclusion
2-(3-Chloro-4-ethoxyphenyl)acetic acid is a well-defined chemical entity with a molecular weight of approximately 214.65 g/mol . Its synthesis is readily achievable through standard organic chemistry techniques, and its structure can be rigorously validated using a combination of mass spectrometry, NMR, and IR spectroscopy. As a versatile chemical intermediate, it holds potential for application in the discovery and development of new therapeutic agents and other specialized chemicals. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic utilization in a research setting.
References
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University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]
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Sun, N. (2011). Synthesis of 4-Ethoxyphenylacetic Acid. Semantic Scholar. [Link]
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Williamson Ether Synthesis. (n.d.). Millersville University. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Department of Chemistry. [Link]
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University of Massachusetts. (n.d.). Experiment 06: Williamson Ether Synthesis. Department of Chemistry. [Link]
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U.S. Environmental Protection Agency. (2025). Acetic acid, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) - Substance Details. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid. PubChem Compound Database. [Link]
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Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. [Link]
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